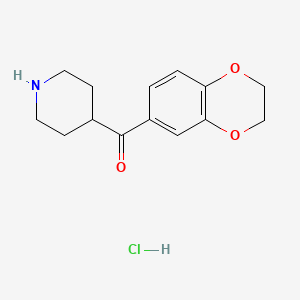

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride

Description

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride is a piperidine derivative with a 2,3-dihydro-1,4-benzodioxine moiety linked via a carbonyl group. Key structural and physicochemical properties include:

- Molecular Formula: C₁₄H₁₇NO₃ (base compound) .

- SMILES:

C1CNCCC1C(=O)C2=CC3=C(C=C2)OCCO3. - InChIKey:

DYUQTSPDXNGKOK-UHFFFAOYSA-N. - Collision Cross-Section (CCS): Predicted values range from 156.8 Ų ([M+H]+) to 168.7 Ų ([M+Na]+) .

The compound’s structure features a benzodioxine ring fused to a piperidine core, making it distinct from other piperidine derivatives.

Properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3.ClH/c16-14(10-3-5-15-6-4-10)11-1-2-12-13(9-11)18-8-7-17-12;/h1-2,9-10,15H,3-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBQNWCBQHATEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC3=C(C=C2)OCCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Cyclization

- Starting material : 3,4-dihydroxybenzaldehyde

- Reagents : 1,2-dibromoethane (glycol dibromide), potassium hydroxide or sodium hydroxide (alkaline conditions), tetrabutyl ammonium bromide (phase transfer catalyst)

- Reaction : Under strong alkaline conditions, 3,4-dihydroxybenzaldehyde undergoes a ring-closing condensation with 1,2-dibromoethane to form 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

Oxidation to Carboxylic Acid

- The aldehyde intermediate is oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO4) in aqueous solution at 90–110 °C.

- This oxidation replaces previous methods using urea peroxide, improving safety and yield significantly (up to 90% yield reported).

- Post-reaction treatment involves alkalization, filtration, acidification, and recrystallization to isolate the acid as a white solid.

Summary Table of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclization | 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane, KOH/NaOH, tetrabutyl ammonium bromide | Reflux (~100) | ~80 | Phase transfer catalysis, 5 hours |

| Oxidation | KMnO4 in aqueous solution | 90–110 | 90 | Safer than urea peroxide, 1-2 hours |

| Work-up and purification | Alkalization with KOH, acidification with HCl | Room temp | — | Precipitation and filtration |

Coupling with Piperidine and Formation of Hydrochloride Salt

While direct detailed procedures for coupling the benzodioxane-6-carboxylic acid with piperidine to form the target hydrochloride salt are less explicitly documented in the available patents and literature, standard organic synthesis principles apply:

- The carboxylic acid group is activated, typically by conversion to an acid chloride or mixed anhydride intermediate.

- The activated acid derivative is then reacted with piperidine to form the corresponding amide linkage.

- The resulting amide is converted to its hydrochloride salt by treatment with hydrochloric acid.

This approach aligns with common amide bond formation strategies in medicinal chemistry.

Alternative Synthetic Routes and Related Compounds

Additional synthetic strategies involving esterification, nitration, and amide formation have been reported for structurally related benzodioxane derivatives:

- Esterification of 2,3-dihydroxybenzoic acid with methanol and sulfuric acid to form methyl esters.

- Cyclization with 1,2-dibromoethane under potassium carbonate to form benzodioxane esters.

- Hydrolysis of esters to acids, followed by conversion to carboxamides via mixed anhydride methods.

- Nitration and catalytic hydrogenation steps to introduce amino groups on the benzodioxane ring for analog synthesis.

These methods provide a framework for structural modifications and SAR (structure-activity relationship) studies relevant to the target compound class.

Detailed Research Findings and Advantages of the Potassium Permanganate Oxidation Method

- The potassium permanganate oxidation method offers a high yield (~90%) and reduced safety hazards compared to urea peroxide oxidation.

- The reaction conditions are mild and suitable for scale-up, making the process industrially attractive.

- The method simplifies post-reaction processing and reduces overall production costs.

- Physicochemical characterization of the acid intermediate confirms purity and structure (e.g., ^1H NMR data: δ 4.28 (4H), δ 7.2 (1H), δ 7.66 (2H)).

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting material | 3,4-dihydroxybenzaldehyde |

| Key intermediate | 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde |

| Oxidant | Potassium permanganate (KMnO4) |

| Reaction medium | Aqueous solution |

| Temperature range | 90–110 °C |

| Yield of acid intermediate | Up to 90% |

| Advantages | Safer oxidant, mild conditions, high yield, cost-effective, suitable for industrial scale |

| Subsequent step | Amide formation with piperidine, followed by hydrochloride salt formation |

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₄H₁₈ClNO₃

- Molecular Weight : 283.75 g/mol

- CAS Number : 1461707-61-8

These properties make it a suitable candidate for various chemical reactions and biological interactions.

Anticancer Activity

Research indicates that derivatives of benzodioxine compounds exhibit significant anticancer properties. Specifically, studies have suggested that the incorporation of the piperidine moiety enhances the cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride have shown promise in inhibiting tumor growth in preclinical models .

Neuropharmacological Effects

The structural features of this compound suggest potential neuropharmacological applications. Some studies have indicated that benzodioxine derivatives can modulate neurotransmitter systems, which may lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidine component could enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies .

Antimicrobial Properties

There is evidence suggesting that similar compounds exhibit antimicrobial activity against a range of pathogens. The unique structure of this compound may contribute to its effectiveness in combating bacterial and fungal infections .

Case Study 1: Anticancer Screening

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of benzodioxine-piperidine compounds and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results showed that one derivative exhibited over 70% inhibition of cell proliferation at a concentration of 10 µM, indicating strong potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Effects

A research group investigated the neuroprotective effects of benzodioxine derivatives in an animal model of Parkinson's disease. The study found that administration of the compound resulted in significant improvement in motor functions and a reduction in neuroinflammation markers compared to control groups. This suggests a promising avenue for developing treatments for neurodegenerative disorders .

Mechanism of Action

The mechanism by which 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

*Note: The hydrate form’s exact molecular weight is unspecified in the evidence.

Table 2: Pharmacological and Functional Differences

Key Observations

Structural Variations :

- The target compound is distinguished by its benzodioxine-carbonyl-piperidine framework, whereas analogs like 4-(diphenylmethoxy)piperidine and Paroxetine incorporate bulkier aromatic substituents (e.g., diphenylmethoxy or fluorophenyl groups) .

- Lecozotan and Paroxetine demonstrate the pharmacological relevance of benzodioxine/benzodioxol moieties in CNS-targeting drugs .

Data Limitations :

Biological Activity

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride (CAS No. 1461707-61-8) is a synthetic compound characterized by its unique benzodioxine structure. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to detail its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H18ClNO3

- Molecular Weight : 283.75 g/mol

- Melting Point : 60-62 °C

- CAS Registry Number : 1461707-61-8

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and autophagy. Research indicates that this compound may function as a microtubule-targeting agent (MTA), which can disrupt microtubule dynamics and induce cell death in cancer cells.

Key Mechanisms:

- Microtubule Disruption : The compound binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest.

- Induction of Apoptosis : It promotes apoptotic pathways in various cancer cell lines, including solid tumors and hematological malignancies.

- Autophagy Inhibition : It has been shown to impair autophagosome-lysosome fusion, enhancing the apoptotic effects in certain contexts.

Biological Activity Overview

Research studies have highlighted the following biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in various cancer cell lines; effective against chronic lymphocytic leukemia (CLL) cells. |

| Autophagy Modulation | Acts as an autophagy inhibitor, potentially enhancing the efficacy of other chemotherapeutic agents. |

| Microtubule Targeting | Disrupts microtubule dynamics, leading to cytotoxic effects in cancer cells. |

Case Studies and Research Findings

- Study on Hematological Cancers :

- Solid Tumor Cell Lines :

- Combination Therapies :

Q & A

Q. What are the recommended synthesis routes for 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)piperidine hydrochloride, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with piperidine derivatives via amide bond formation, followed by hydrochloride salt preparation. Key steps include:

-

Activation of the carboxyl group : Use carbodiimides (e.g., EDC/HOBt) for efficient coupling .

-

Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

-

Characterization : Validate via H/C NMR, HPLC (C18 column, 0.1% TFA in acetonitrile/water), and mass spectrometry .

- Data Table :

| Parameter | Value/Technique | Source |

|---|---|---|

| Molecular Formula | CHClNO | |

| Purity | >95% (HPLC) | |

| Key Spectral Peaks | NMR: δ 1.5–2.1 (piperidine), 4.3 (dioxane) |

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture. Stability studies indicate no decomposition under inert atmospheres for ≥12 months .

Q. Which analytical techniques resolve structural ambiguities in this compound?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemical uncertainties in the piperidine-dioxane scaffold.

- IR spectroscopy : Confirms carbonyl (1680–1720 cm) and ammonium (2500–3000 cm) groups .

- TGA/DSC : Assess thermal stability (decomposition >200°C) for long-term storage .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer :

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in amide bond formation .

- Reaction path screening : Tools like GRRM (Global Reaction Route Mapping) predict side products (e.g., over-acylation) and guide solvent selection (DMF vs. THF) .

- Machine learning : Train models on existing benzodioxine derivatives to predict optimal reaction conditions (e.g., temperature, catalyst load) .

Q. How to address contradictions in stability data under varying pH and temperature?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions. Monitor degradation via UPLC-MS:

- Acidic conditions : Hydrolysis of the amide bond (major degradation pathway) .

- Oxidative conditions : Dioxane ring opening observed at >40°C .

- Statistical analysis : Apply multivariate regression to correlate degradation rates with environmental variables (pH, ionic strength) .

Q. What advanced strategies evaluate reactivity in multi-component reactions?

- Methodological Answer :

- Kinetic profiling : Use stopped-flow NMR to monitor real-time interactions with nucleophiles (e.g., amines, thiols) .

- High-throughput screening : Test reactivity in 96-well plates with diverse electrophiles (e.g., aldehydes, epoxides) under varying conditions .

- Mechanistic studies : Isotope labeling (O, H) clarifies reaction pathways (e.g., acyl transfer vs. ring-opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.